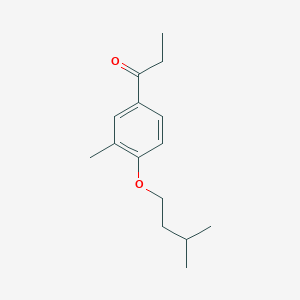
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is an organic compound with a complex structure that includes an isopentyloxy group and a methylphenyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one typically involves the alkylation of 4-hydroxy-3-methylacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(4-Isopropylphenyl)propan-1-one: Similar in structure but with an isopropyl group instead of an isopentyloxy group.
1-(4-Methoxyphenyl)propan-1-one: Contains a methoxy group instead of an isopentyloxy group.
1-(4-Ethoxyphenyl)propan-1-one: Features an ethoxy group in place of the isopentyloxy group.
Uniqueness
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and physical properties. This structural feature can lead to distinct interactions and applications compared to similar compounds.
生物活性
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an isopentyloxy group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- An aromatic ring with a methyl group at the 3-position.
- An isopentyloxy substituent at the para position (4-position).
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The isopentyloxy group may enhance its binding affinity, potentially modulating various biochemical pathways. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with receptors, influencing their activity and downstream signaling pathways.
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Research has indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the aromatic system may contribute to these effects by interacting with cellular targets involved in cancer progression .
Research Findings and Case Studies
Several studies have explored the biological implications of compounds related to this compound. Below are notable findings:
属性
IUPAC Name |
1-[3-methyl-4-(3-methylbutoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-14(16)13-6-7-15(12(4)10-13)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZHLBBZNGCYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













